molecular formula C28H23NO5 B1303060 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid CAS No. 959573-34-3

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Cat. No. B1303060
M. Wt: 453.5 g/mol
InChI Key: BUZJFSDHZCMMQV-UIOOFZCWSA-N
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Description

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is a useful research compound. Its molecular formula is C28H23NO5 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Derivatisation of Amino Acids

3-(Naphthalen-1-ylamino)propanoic acid, structurally related to the compound of interest, has been utilized for fluorescence derivatisation of amino acids, resulting in strongly fluorescent derivatives. These derivatives have shown strong fluorescence with maximum emissions around 415 nm. Further, their conversion to blue benzo[a]phenoxazinium conjugates has been studied for biological assays due to strong fluorescence in ethanol, water at physiological pH, and good quantum yields with emission wavelengths between 644 and 657 nm (Frade et al., 2007).

Synthesis and Chemo-Selective Properties

Substituted 9-aryl-9H-fluorenes have been synthesized from triarylcarbinols, demonstrating the influence of substituents on the orientation of intramolecular aromatic substitution reactions due to electronic and conjugated effects. This includes the formation of benzo[a]fluorenes selectively from certain substituent groups. Additionally, studies have explored the enantiomerical kinetics of chiral 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a] fluorene, offering insights into the synthesis and properties of fluorene derivatives (Teng et al., 2013).

Preparative Methods for 3‐Hydroxy Acids

The synthesis of 3-hydroxy acids from ketones and carboxylic acids using lithium naphthalenide has been detailed, yielding high percentages. The study discusses the reactivity of 3-hydroxy acids with various acidic materials, leading to the formation of γ-butyrolactones and unsaturated carboxylic acids, contributing to the understanding of the reactivity and potential applications of hydroxy acids (Fujita et al., 2007).

Synthesis of Fluorescent Probes for β-Amyloid

Research has been conducted on the synthesis of a novel fluorescent probe for β-amyloids, involving catalytic acylation and providing insights into the structural identification of compounds and their optical properties in various solvents. The study highlights the high binding affinities of these probes towards Aβ(1–40) aggregates and their potential in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Design and Synthesis of Anti-inflammatory Agents

Derivatives of (S)-2-(6-methoxynaphthalen-2-yl) propanoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The study discusses the synthesis process and the in vivo assessment of these compounds, highlighting the reduced ulcerogenic properties compared to naproxen and their potential as non-ulcerogenic anti-inflammatory and analgesic agents (Berk et al., 2009).

properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO5/c30-26(27(31)32)25(23-15-7-9-17-8-1-2-10-18(17)23)29-28(33)34-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-26,30H,16H2,(H,29,33)(H,31,32)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZJFSDHZCMMQV-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376189
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

CAS RN

959573-34-3
Record name (αS,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959573-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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